molecular formula C18H19ClN2O3 B5778864 ETHYL 4-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE

ETHYL 4-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE

Cat. No.: B5778864
M. Wt: 346.8 g/mol
InChI Key: HGEZRKTUAGFZJB-UHFFFAOYSA-N
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Description

ETHYL 4-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE is a synthetic organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a benzoate moiety, and a chlorophenethylamine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorophenethylamine with a suitable carbonyl compound to form an intermediate. This reaction is usually carried out under mild conditions with a catalyst to facilitate the formation of the desired product.

    Coupling Reaction: The intermediate is then coupled with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This step is crucial for forming the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods may also include advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

ETHYL 4-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 4-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 4-[2-(4-chlorophenyl)ethylcarbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-2-24-17(22)14-5-9-16(10-6-14)21-18(23)20-12-11-13-3-7-15(19)8-4-13/h3-10H,2,11-12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEZRKTUAGFZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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